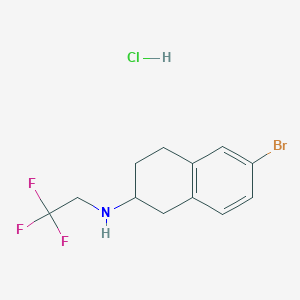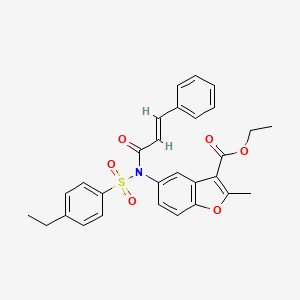
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The furan ring, quinoline group, pyrrolidine ring, and methanone group would all contribute to the overall structure.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Mechanism of Action
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone acts as a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. The compound also exhibits antioxidant and anti-inflammatory properties, which contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the degradation of acetylcholine neurotransmitter. The compound also exhibits neuroprotective effects and has been shown to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone offers several advantages for lab experiments, including its high yield synthesis, stability, and potency. However, the compound also has limitations, including its poor solubility in water, which can hinder its use in certain experiments.
Future Directions
The potential applications of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone are vast, and several future directions can be explored. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the synthesis of this compound derivatives with improved solubility and potency. Additionally, the use of this compound in material science, such as the development of biosensors, can also be explored.
Conclusion:
This compound, or this compound, is a synthetic compound that has shown promising results in various fields, including medicinal chemistry, drug discovery, and material science. The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied, and its potential applications are vast.
Synthesis Methods
The synthesis of Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone involves the reaction of 3-(quinolin-8-yloxy)pyrrolidine and furan-2-carbaldehyde in the presence of a base catalyst. The reaction yields this compound as a white solid with a high yield.
Scientific Research Applications
Furan-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
furan-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-18(16-7-3-11-22-16)20-10-8-14(12-20)23-15-6-1-4-13-5-2-9-19-17(13)15/h1-7,9,11,14H,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGWIYVYQSLPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((4-methyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2899148.png)
![N-(2-methoxyphenyl)-2-nitro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2899150.png)

![ethyl 4-({[3-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide](/img/structure/B2899154.png)
![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2899155.png)

![3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid](/img/structure/B2899160.png)



![3-(cinnamylthio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2899167.png)
![Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2899168.png)
